Structural Elucidation and Synthetic Utility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide: A Technical Whitepaper
Structural Elucidation and Synthetic Utility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide: A Technical Whitepaper
Executive Summary
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a highly versatile, polyfunctional aliphatic compound that serves as a critical building block in both agrochemical manufacturing and pharmaceutical drug discovery[1][2]. Characterized by the presence of an electron-withdrawing cyano group, a primary amide, and an oxime moiety, this molecule exhibits unique reactivity profiles. It is most prominently recognized as the primary synthetic precursor to the commercial fungicide cymoxanil [1][3]. Furthermore, its deprotonated form acts as a potent bidentate "cyanoxime" ligand in transition metal coordination chemistry, enabling the synthesis of advanced coordination polymers[4][5].
This whitepaper provides an in-depth analysis of its chemical structure, validated synthesis protocols, and divergent derivatization pathways for researchers and drug development professionals.
Chemical Identity and Structural Analysis
The structural integrity of (2Z)-2-cyano-2-(hydroxyimino)acetamide is defined by the spatial arrangement of its oxime group. The (2Z) designation indicates that the hydroxy (-OH) group of the oxime and the higher-priority carboxamide (-C(=O)NH₂) group are positioned on the same side of the C=N double bond, dictating its specific steric interactions and chelating capabilities[6].
The presence of the alpha-cyano group significantly increases the acidity of the oxime proton, facilitating easy deprotonation to form a reactive nucleophile or a stable metal-chelating anion[4].
Table 1: Physicochemical and Computational Properties
| Property | Value | Reference |
| IUPAC Name | (2Z)-2-cyano-2-hydroxyiminoacetamide | [6] |
| CAS Number | 3849-20-5 | [7][8] |
| Molecular Formula | C₃H₃N₃O₂ | [6][7] |
| Molecular Weight | 113.08 g/mol | [6][7] |
| SMILES | C(#N)/C(=N/O)/C(=O)N | [6] |
| Topological Polar Surface Area | 99.5 Ų | [6] |
| Appearance | White to off-white crystalline solid | [7] |
Core Synthesis Protocol: Nitrosation of Cyanoacetamide
The foundational route to synthesize (2Z)-2-cyano-2-(hydroxyimino)acetamide relies on the electrophilic nitrosation of the active methylene group in cyanoacetamide[1].
Experimental Methodology: Controlled Nitrosation
Objective: To achieve high-yield conversion of cyanoacetamide to the target oxime while preventing thermal degradation or hydrolysis of the cyano group.
-
Substrate Dissolution: Suspend 1.0 equivalent of cyanoacetamide in a controlled aqueous acidic medium (e.g., dilute acetic acid or HCl). Causality: The acidic environment is required to generate the active electrophile, the nitrosonium ion (NO⁺), from the nitrite salt[1].
-
Electrophilic Addition: Slowly add 1.1 equivalents of sodium nitrite (NaNO₂) dropwise to the stirring solution. Maintain the reaction temperature strictly between 10°C and 70°C [1]. Causality: The nitrosation of active methylenes is highly exothermic. Exceeding 70°C risks the hydrolysis of the cyano group to a carboxylic acid and the thermal decomposition of the newly formed oxime.
-
In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: The reaction is deemed complete when the cyanoacetamide starting material spot is entirely consumed, ensuring no unreacted precursor contaminates the crystallization phase[2].
-
Isolation: Allow the mixture to cool to room temperature, inducing the precipitation of the crude oxime product. Collect the solid via vacuum filtration and wash with cold distilled water[1].
-
Purification: Recrystallize the crude product from an ethanol/water mixture[1]. Causality: The mixed solvent system leverages the differential solubility of the oxime versus inorganic salt byproducts (e.g., NaCl or NaOAc), yielding a high-purity crystalline solid.
Caption: Workflow for the nitrosation of cyanoacetamide to yield the target oxime.
Divergent Reactivity and Application Pathways
The strategic value of (2Z)-2-cyano-2-(hydroxyimino)acetamide lies in its multi-site reactivity, allowing it to act as a pivot point for various high-value chemical domains.
Pathway A: Agrochemical Derivatization (Cymoxanil)
The most significant industrial application of this compound is its conversion into cymoxanil , a systemic fungicide highly effective against Oomycetes like Phytophthora infestans (late blight)[9].
-
Synthesis: The oxime oxygen is first methylated, followed by the reaction of the primary amide with ethylurea[3].
-
Mechanism of Action: Cymoxanil operates via a multi-faceted attack on fungal cellular processes. It inhibits mitochondrial respiration by blocking the interaction between cytochrome c and cytochrome c oxidase (Complex IV), leading to ATP depletion[9]. It also disrupts RNA synthesis and alters the plasma membrane potential via H+-ATPase inhibition[9].
Pathway B: Pharmaceutical Heterocycles (Thiazoles & Pyridines)
In drug discovery, the compound is a precursor for bioactive heterocycles[2].
-
Hantzsch Thiazole Synthesis: While not a traditional alpha-haloketone, the compound can be converted into a reactive alpha-halo intermediate in a two-step sequence. This intermediate undergoes cyclocondensation with thiourea to yield 2-aminothiazole derivatives , a scaffold renowned for antimicrobial and anticancer properties[7].
-
Substituted Pyridines: The active methylene and amide groups allow for condensation reactions to form highly substituted pyridines, which have demonstrated potent insecticidal and anticonvulsant activities[2].
Pathway C: Cyanoxime Coordination Chemistry
When deprotonated by a base (e.g., KOH or K₂CO₃), the molecule forms a cyanoxime anion[4]. This anion acts as a robust chelating ligand, coordinating to transition metals like Ni(II), Co(II), and Cu(II) through the nitroso nitrogen and the carbonyl oxygen, forming stable 5-membered chelate rings[4].
-
Structural Impact: Dehydration of these hydrated metal complexes leads to the formation of anhydrous, 1D polymeric chains with oximato-μ2-bridges. These coordination polymers exhibit unique antiferromagnetic coupling and crystal lattice flexibility, often changing color upon reversible rehydration[5].
Caption: Divergent synthetic applications of (2Z)-2-cyano-2-(hydroxyimino)acetamide.
Biological Evaluation: Antimicrobial Assay Protocol
For researchers synthesizing novel heterocyclic derivatives (e.g., 2-aminothiazoles) from (2Z)-2-cyano-2-(hydroxyimino)acetamide, validating biological efficacy is the critical final step[2][7]. The following protocol outlines the standardized Agar Well Diffusion method for assessing antimicrobial activity.
Methodology: Agar Well Diffusion Assay
-
Inoculum Preparation: Suspend the target bacterial or fungal strain in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Causality: Standardizing the inoculum density ensures that the resulting zones of inhibition are solely dependent on the compound's diffusion and efficacy, not variations in microbial load.
-
Plate Inoculation: Uniformly swab the standardized suspension across the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Well Creation: Aseptically punch 6 mm wells into the agar using a sterile cork borer.
-
Compound Application: Dissolve the synthesized derivative in a biologically inert solvent (e.g., DMSO) at a known concentration (e.g., 100 µg/mL). Introduce 50 µL of the solution into the test wells. Self-Validation: Always include a well with pure DMSO as a negative vehicle control to prove the solvent itself is not causing growth inhibition[1].
-
Incubation & Measurement: Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi). Measure the diameter of the clear zones of inhibition to quantify antimicrobial potency[2].
References
-
(2Z)-2-Cyano-2-(hydroxyimino)acetamide - CID 6399032 Source: PubChem (National Institutes of Health) URL:[Link]
-
CAS No : 3849-20-5 | Chemical Name : (2Z)-2-Cyano-2-(hydroxyimino)acetamide Source: Pharmaffiliates URL:[Link]
-
Nickel(II) Aqua Complexes with Chelating Ligands: What Happens When Water Is Gone? Source: Crystal Growth & Design - ACS Publications URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
